![molecular formula C16H18N2O3 B14227235 1-Ethoxy-3-[(Z)-(3-ethoxyphenyl)-NNO-azoxy]benzene CAS No. 557104-69-5](/img/structure/B14227235.png)
1-Ethoxy-3-[(Z)-(3-ethoxyphenyl)-NNO-azoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-3-[(Z)-(3-ethoxyphenyl)-NNO-azoxy]benzene is an organic compound that belongs to the class of azoxybenzenes. These compounds are characterized by the presence of an azoxy group (-N=N(O)-) attached to two aromatic rings. This particular compound has two ethoxy groups (-OCH2CH3) attached to the benzene rings, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-3-[(Z)-(3-ethoxyphenyl)-NNO-azoxy]benzene typically involves the following steps:
Nitration: The starting material, 1-ethoxybenzene, undergoes nitration to form 1-ethoxy-3-nitrobenzene.
Reduction: The nitro group is then reduced to an amino group, resulting in 1-ethoxy-3-aminobenzene.
Diazotization: The amino group is converted to a diazonium salt through diazotization.
Coupling Reaction: The diazonium salt is then coupled with another molecule of 1-ethoxybenzene to form the azoxy compound.
Industrial Production Methods
Industrial production of azoxybenzenes often involves similar steps but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to increase yield and efficiency. Common reagents used in these processes include nitric acid for nitration, reducing agents like iron powder or tin chloride for reduction, and sodium nitrite for diazotization.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethoxy-3-[(Z)-(3-ethoxyphenyl)-NNO-azoxy]benzene can undergo various chemical reactions, including:
Oxidation: The azoxy group can be oxidized to form nitro compounds.
Reduction: The azoxy group can be reduced to form amines.
Substitution: The ethoxy groups can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and acids (sulfuric acid, nitric acid).
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-Ethoxy-3-[(Z)-(3-ethoxyphenyl)-NNO-azoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-3-[(Z)-(3-ethoxyphenyl)-NNO-azoxy]benzene involves its interaction with molecular targets through the azoxy group. The azoxy group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The ethoxy groups can also affect the compound’s solubility and binding affinity to various targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethoxy-4-[(Z)-(4-ethoxyphenyl)-NNO-azoxy]benzene: Similar structure but with different substitution pattern.
1-Methoxy-3-[(Z)-(3-methoxyphenyl)-NNO-azoxy]benzene: Similar structure but with methoxy groups instead of ethoxy groups.
1-Propoxy-3-[(Z)-(3-propoxyphenyl)-NNO-azoxy]benzene: Similar structure but with propoxy groups instead of ethoxy groups.
Uniqueness
1-Ethoxy-3-[(Z)-(3-ethoxyphenyl)-NNO-azoxy]benzene is unique due to the presence of ethoxy groups, which can influence its chemical properties, such as solubility and reactivity
Propiedades
Número CAS |
557104-69-5 |
|---|---|
Fórmula molecular |
C16H18N2O3 |
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
(3-ethoxyphenyl)-(3-ethoxyphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C16H18N2O3/c1-3-20-15-9-5-7-13(11-15)17-18(19)14-8-6-10-16(12-14)21-4-2/h5-12H,3-4H2,1-2H3 |
Clave InChI |
UFRGQLVRCRHAHZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)N=[N+](C2=CC(=CC=C2)OCC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


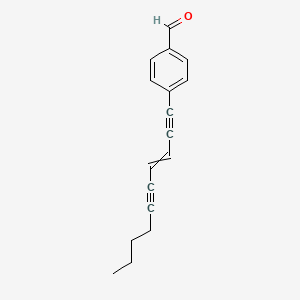
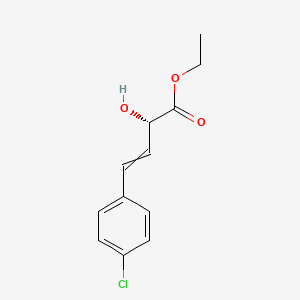
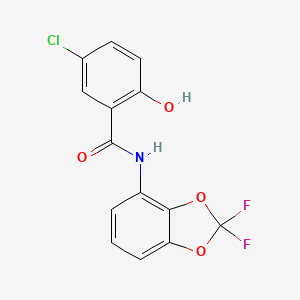
![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B14227173.png)
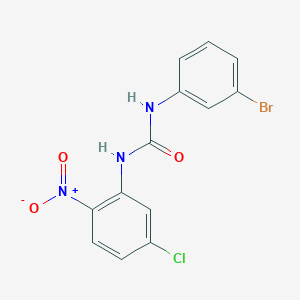
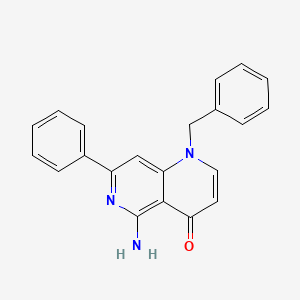
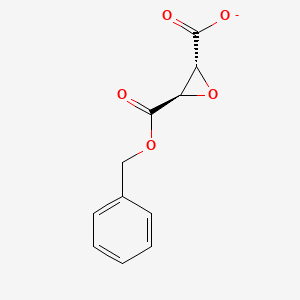
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14227203.png)
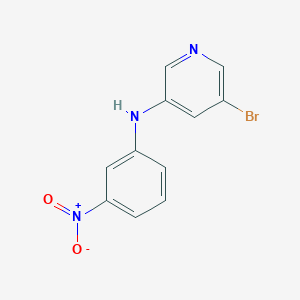
![N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine](/img/structure/B14227219.png)
![1,1'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine](/img/structure/B14227221.png)



